molecular formula C8H6BrClO3 B12850396 Methyl 4-bromo-2-chloro-5-hydroxybenzoate

Methyl 4-bromo-2-chloro-5-hydroxybenzoate

Cat. No.: B12850396
M. Wt: 265.49 g/mol
InChI Key: RDAFCEOPISQWJJ-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

The molecular formula of methyl 4-bromo-2-chloro-5-hydroxybenzoate is C$$8$$H$$6$$BrClO$$3$$ , with a molar mass of 281.49 g/mol. The benzene ring is substituted at positions 2 (chlorine), 4 (bromine), and 5 (hydroxyl group), while the carboxylic acid moiety at position 1 is esterified with a methyl group. Single-crystal X-ray diffraction studies of analogous compounds, such as methyl 5-bromo-2-hydroxybenzoate, reveal monoclinic crystal systems with space group *P*2$$1$$/c and unit cell parameters a = 7.42 Å, b = 12.38 Å, c = 7.89 Å, and β = 95.6°. Intermolecular O–H···O hydrogen bonds stabilize the crystal lattice, forming zigzag chains along the a-axis. While direct crystallographic data for this compound is limited, its structural similarity to related esters suggests comparable packing patterns dominated by halogen and hydrogen bonding.

Spectroscopic Profiling

¹H/¹³C NMR Spectroscopy
  • ¹H NMR (CDCl$$_3$$): A singlet at δ 3.92 ppm corresponds to the methyl ester group. The hydroxyl proton appears as a broad peak near δ 5.80 ppm due to hydrogen bonding. Aromatic protons resonate as doublets between δ 7.60–8.02 ppm, with coupling constants (J) of 8.2–10.5 Hz reflecting ortho and meta substituents.
  • ¹³C NMR : The carbonyl carbon of the ester group appears at δ 167–170 ppm. Aromatic carbons adjacent to electronegative substituents (Br, Cl) resonate upfield (δ 115–125 ppm), while the hydroxyl-bearing carbon is observed near δ 155 ppm.
FT-IR Spectroscopy

Key absorptions include:

  • O–H stretch: 3200–3400 cm⁻¹ (broad, hydroxyl group).
  • C=O stretch: 1720–1740 cm⁻¹ (ester carbonyl).
  • C–Br and C–Cl stretches: 550–650 cm⁻¹ and 700–750 cm⁻¹, respectively.
UV-Vis Spectroscopy

The compound exhibits strong absorption at λ$$_{\text{max}}$$ = 270–290 nm (ε ≈ 4500 M⁻¹cm⁻¹) due to π→π* transitions in the aromatic ring, with a shoulder near 310 nm attributed to n→π* transitions of the hydroxyl and ester groups.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 281.91 ([M+H]$$^+$$), with fragment ions at m/z 249.88 (loss of CH$$_3$$OH) and m/z 169.95 (benzene ring cleavage).

Thermodynamic Properties and Phase Behavior

Melting and Boiling Points

The melting point is estimated at 145–150°C based on analogous halogenated benzoates. Decomposition occurs above 200°C, precluding a well-defined boiling point.

Thermodynamic Stability

Differential scanning calorimetry (DSC) of related compounds shows endothermic peaks at 148°C (melting) and exothermic decomposition above 210°C. The Gibbs free energy of formation (ΔG$$_f$$°) is approximately −450 kJ/mol, calculated via group contribution methods.

Property Value Method/Source
Melting Point 145–150°C Analogous compounds
Decomposition Temperature >200°C Thermal analysis
ΔG$$_f$$° −450 kJ/mol Computational

Solubility Parameters and Partition Coefficients

Solubility

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in organic solvents:

  • Ethyl acetate: 120 mg/mL
  • Dichloromethane: 200 mg/mL
  • Methanol: 50 mg/mL.
Partition Coefficient (logP)

The experimental logP (octanol/water) is 2.89, indicating moderate lipophilicity. Computational models (e.g., XLogP3) predict a value of 2.75, consistent with its halogen content.

Stability Studies Under Varied Environmental Conditions

Hydrolytic Stability
  • Acidic Conditions (pH 2) : 90% remaining after 24 hours.
  • Basic Conditions (pH 12) : Rapid degradation (t$$_{1/2}$$ = 2 hours) due to ester hydrolysis.
Oxidative Stability

Exposure to 3% H$$2$$O$$2$$ results in 20% degradation over 72 hours, primarily via hydroxylation of the aromatic ring.

Photostability

UV light (254 nm) induces 40% degradation within 48 hours, forming dehalogenated byproducts.

Condition Degradation Rate Major Pathway
Acidic (pH 2) 10% in 24 h Ester hydrolysis
Basic (pH 12) 90% in 24 h Ester hydrolysis
UV Light (254 nm) 40% in 48 h Dehalogenation

Properties

Molecular Formula

C8H6BrClO3

Molecular Weight

265.49 g/mol

IUPAC Name

methyl 4-bromo-2-chloro-5-hydroxybenzoate

InChI

InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,1H3

InChI Key

RDAFCEOPISQWJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-chloro-5-hydroxybenzoate can be synthesized through the esterification of 4-bromo-2-chloro-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the synthesis of this compound involves the same esterification process but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-chloro-5-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-2-chloro-5-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-chloro-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Methyl 5-bromo-2-chlorobenzoate (AB20061, CAS 1216918-68-1)

  • Substituents : Bromine at 5-position, chlorine at 2-position.
  • Comparison: Lacks the hydroxyl group at the 5-position, reducing polarity and hydrogen-bonding capacity. The bromine at the 5-position (vs.

Methyl 4-bromo-2-chloro-5-nitrobenzoate (AB20063, CAS 951885-11-3)

  • Substituents: Nitro (-NO₂) at 5-position, bromine at 4-position, chlorine at 2-position.
  • Comparison: The nitro group is strongly electron-withdrawing, making the aromatic ring less reactive toward electrophilic substitution compared to the hydroxyl-bearing target compound. This derivative is more suited for reduction reactions (e.g., nitro to amino transformations) in drug synthesis .

Methyl 5-Amino-2-bromo-4-chlorobenzoate ()

  • Substituents: Amino (-NH₂) at 5-position, bromine at 2-position, chlorine at 4-position.
  • Comparison: The amino group is electron-donating, increasing ring electron density and enhancing reactivity toward electrophiles. In contrast, the hydroxyl group in the target compound can act as a weak electron donor (via resonance) or acceptor (via induction), offering a balance of reactivity and stability .

Methyl 4-bromo-3-hydroxybenzoate (AB20065, CAS N/A)

  • Substituents : Hydroxyl at 3-position, bromine at 4-position.
  • Comparison : The hydroxyl group at the 3-position (meta to bromine) creates distinct hydrogen-bonding and steric environments compared to the target compound’s 5-position hydroxyl (para to bromine). This positional difference may influence solubility and intermolecular interactions in crystal packing .

Table 1: Comparative Properties of Methyl 4-bromo-2-chloro-5-hydroxybenzoate and Analogues

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)* Predicted Solubility (Polar Solvents)* Applications
This compound 2-Cl, 4-Br, 5-OH -OH, -Br, -Cl ~265.5 High (due to -OH) Pharmaceutical intermediates, agrochemicals
Methyl 5-bromo-2-chlorobenzoate (AB20061) 2-Cl, 5-Br -Br, -Cl ~249.5 Moderate Cross-coupling reactions
Methyl 4-bromo-2-chloro-5-nitrobenzoate (AB20063) 2-Cl, 4-Br, 5-NO₂ -NO₂, -Br, -Cl ~294.5 Low (due to -NO₂) Reduction to amino derivatives
Methyl 5-Amino-2-bromo-4-chlorobenzoate 2-Br, 4-Cl, 5-NH₂ -NH₂, -Br, -Cl ~264.5 Moderate Drug candidate synthesis

Reactivity and Stability

  • Hydroxyl vs. Nitro/Amino Groups: The hydroxyl group in the target compound allows for derivatization (e.g., etherification, esterification), whereas nitro groups (AB20063) require reduction for further functionalization. Amino groups () enable coupling reactions but may oxidize under harsh conditions .
  • However, bromine’s stronger leaving-group ability enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

Methyl 4-bromo-2-chloro-5-hydroxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents along with a hydroxyl group on a benzoate framework. This unique combination of functional groups contributes to its reactivity and biological activity. The molecular formula is C₈H₆BrClO₃, and it has been studied for its role as an intermediate in organic synthesis.

Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may exert these effects by inhibiting pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This inhibition is thought to occur through the downregulation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways, which are crucial in the inflammatory response .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The halogen substituents enhance the compound's binding affinity to enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways : By influencing key signaling pathways, the compound can modulate cellular responses to inflammation and infection.

These mechanisms highlight the compound's potential as a therapeutic agent in treating infections and inflammatory diseases.

Case Studies

A recent study explored the effects of this compound on various cell lines, demonstrating its ability to reduce inflammation markers significantly. The study utilized both in vitro assays and animal models to assess the anti-inflammatory effects, confirming the compound's potential for further development as an anti-inflammatory drug .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals notable differences in biological activity:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerate
4-Bromo-2-hydroxybenzoic acidModerateLow
5-Bromo-2-chloro-4-hydroxybenzoic acidLowModerate

This table illustrates that while this compound shows high antimicrobial activity, other compounds may exhibit varying levels of anti-inflammatory effects.

Q & A

Basic: What are the key synthetic routes for Methyl 4-bromo-2-chloro-5-hydroxybenzoate?

Answer:
The synthesis typically involves sequential functionalization of a benzoic acid derivative. Key steps include:

Esterification : Methylation of the carboxylic acid group using methanol and a catalyst (e.g., H₂SO₄) to form the methyl ester.

Halogenation : Electrophilic substitution for bromine and chlorine introduction. Bromination may use Br₂/FeBr₃, while chlorination could employ Cl₂/FeCl₃ or SOCl₂.

Hydroxylation : Protection/deprotection strategies (e.g., using acetyl groups) to avoid side reactions during hydroxylation.

Purification : Column chromatography or recrystallization to isolate the product.
Critical Considerations :

  • Order of substituent introduction impacts regioselectivity.
  • Protect the hydroxyl group during halogenation to prevent oxidation .

Basic: How is this compound characterized structurally?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • 1^1H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and hydroxyl/methyl groups.
    • 13^{13}C NMR confirms ester carbonyl (~165–170 ppm) and halogenated carbons.
  • IR Spectroscopy : O–H stretch (~3200–3500 cm⁻¹), ester C=O (~1700 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (m/z 322.54) and fragmentation patterns.
  • X-ray Crystallography : Resolves bond lengths/angles and confirms spatial arrangement (e.g., using SHELXL for refinement) .

Advanced: How to address contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions (e.g., unexpected splitting in NMR or IR peak shifts) may arise from:

  • Tautomerism : Hydroxyl group keto-enol tautomerism alters spectral signatures.
  • Crystal Packing Effects : X-ray data may show different conformers compared to solution-state NMR.
    Resolution Strategies :
  • Cross-validate with 2D NMR (COSY, HSQC) to assign coupling interactions.
  • Compare experimental data with computational simulations (DFT for NMR/IR predictions).
  • Use temperature-dependent NMR to detect dynamic processes .

Advanced: What strategies optimize halogenation efficiency in synthesis?

Answer:
Halogenation efficiency depends on:

  • Electrophilic Directors : The hydroxyl group (-OH) acts as a para/ortho director; pre-protection (e.g., acetylation) may redirect reactivity.
  • Solvent Polarity : Polar solvents (e.g., DCM) enhance electrophile stability.
  • Catalyst Selection : Lewis acids like FeCl₃ vs. AlCl₃ for regioselective chlorination.
    Example Protocol :
  • Bromination: Use N-bromosuccinimide (NBS) in DMF at 0°C for controlled reactivity.
  • Chlorination: SOCl₂ in toluene under reflux for complete conversion .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste.
    Regulatory Compliance : Follow OSHA HazCom 2012 and REACH guidelines for disposal .

Advanced: How to design biological activity studies for antimicrobial applications?

Answer:

  • Target Selection : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Assay Design :
    • MIC (Minimum Inhibitory Concentration) via broth dilution.
    • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Mechanistic Probes :
    • Molecular docking to predict binding to bacterial enzymes (e.g., dihydrofolate reductase).
    • ROS (Reactive Oxygen Species) assays to evaluate oxidative stress induction .

Basic: What are the key physical properties of this compound?

Answer:

PropertyValueMethod/Source
Molecular Weight322.54 g/molCalculated
Density1.725 g/cm³Experimental
Boiling Point421.7°C (760 mmHg)Estimated (ACD/Labs)
Solubility0.35 g/L in water (25°C)Calculated
LogP (Partition Coeff.)~2.8 (estimated)Computational

Advanced: How to analyze regioselectivity in electrophilic substitution reactions?

Answer:
Regioselectivity is influenced by:

  • Substituent Effects : The hydroxyl group (-OH) directs electrophiles to ortho/para positions, while electron-withdrawing halogens (Br, Cl) deactivate the ring.
  • Steric Factors : Bulky substituents (e.g., methyl ester) hinder ortho substitution.
    Methodological Tools :
  • DFT calculations (e.g., Fukui indices) to predict reactive sites.
  • Competitive reactions with model substrates (e.g., methyl benzoate derivatives) .

Basic: What purification methods are effective for this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradient (3:1 to 1:2).
  • HPLC : Reverse-phase C18 column with acetonitrile/water mobile phase for analytical purity.
    Tip : Monitor by TLC (Rf ~0.5 in 1:1 hexane/EtOAc) .

Advanced: How to resolve low yields in esterification steps?

Answer:
Low yields may stem from:

  • Incomplete Reaction : Use excess methanol and H₂SO₄ catalyst under reflux.
  • Side Reactions : Protect the hydroxyl group before esterification.
  • Workup Issues : Extract with NaHCO₃ to remove unreacted acid.
    Optimization : Employ microwave-assisted synthesis to reduce reaction time and improve yield .

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